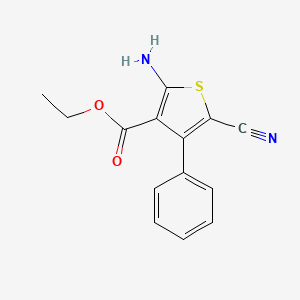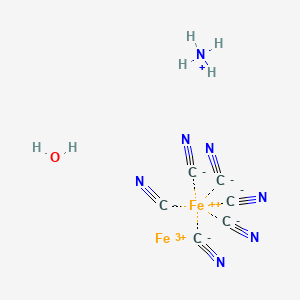
Ammonium iron(III) hexacyanoferrate(II) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3+}\text{[Fe(CN)}_6\text{]}{4-} \cdot \text{H}_2\text{O} ). It is a dark blue, water-insoluble compound that is used in various applications, including as a pigment and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium iron(III) hexacyanoferrate(II) hydrate can be synthesized by reacting ammonium ferrocyanide with ferric chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a dark blue solid. The reaction can be represented as follows: [ \text{(NH}_4\text{)}_4\text{[Fe(CN)}_6\text{]} + \text{FeCl}_3 \rightarrow \text{(NH}_4\text{)}\text{Fe}{3+}\text{[Fe(CN)}_6\text{]}{4-} + 3\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in controlled environments to ensure consistent quality and yield. The process may include additional steps such as filtration, washing, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium iron(III) hexacyanoferrate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states of iron.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess ligands in solution under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferric compounds, while reduction could produce ferrous compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium iron(III) hexacyanoferrate(II) hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism by which ammonium iron(III) hexacyanoferrate(II) hydrate exerts its effects involves the coordination of iron ions with cyanide ligands. This coordination creates a stable complex that can interact with various molecular targets. In biological systems, the compound can bind to metal ions, affecting their transport and storage. The pathways involved include metal ion chelation and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ferricyanide: Similar in structure but contains potassium ions instead of ammonium ions.
Sodium ferrocyanide: Contains sodium ions and is used in similar applications.
Prussian blue: A related compound used as a pigment and in medical treatments for heavy metal poisoning.
Uniqueness
Ammonium iron(III) hexacyanoferrate(II) hydrate is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct properties, such as solubility and reactivity, compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H6Fe2N7O |
|---|---|
Molekulargewicht |
303.85 g/mol |
IUPAC-Name |
azanium;iron(2+);iron(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.2Fe.H3N.H2O/c6*1-2;;;;/h;;;;;;;;1H3;1H2/q6*-1;+2;+3;;/p+1 |
InChI-Schlüssel |
NLDYPVFEFYDQFE-UHFFFAOYSA-O |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].O.[Fe+2].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12050136.png)
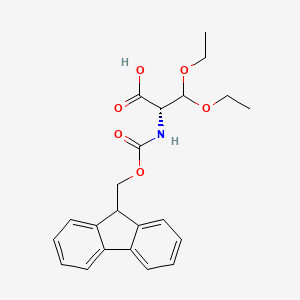
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
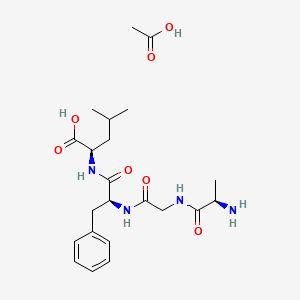
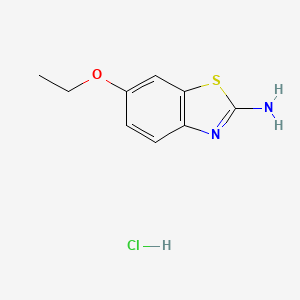
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)

![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)
